molecular formula C9H14N2 B1174840 splicing factor SC35 CAS No. 147153-65-9

splicing factor SC35

Cat. No.: B1174840
CAS No.: 147153-65-9
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Description

Splicing factor SC35 (also known as SRSF1) is a well-studied serine/arginine-rich (SR) protein that plays a critical role in gene expression. It is a fundamental component of the spliceosome, essential for both constitutive and alternative splicing of pre-mRNA. SC35 functions by promoting spliceosome assembly, facilitating the recognition of splice sites, and regulating the selection of alternative exons in a concentration-dependent manner . Beyond its canonical role in splicing, research has revealed that SC35 actively participates in transcriptional elongation. Studies show that depletion of SC35 in cells leads to RNA polymerase II accumulation within gene bodies and impaired elongation, linked to defective recruitment of the P-TEFb complex and reduced phosphorylation of the Pol II CTD at Ser2 . SC35 also autoregulates its own expression through a negative feedback loop; elevated SC35 levels promote alternative splicing events within its own pre-mRNA, leading to the production of an unstable mRNA isoform and subsequent downregulation of its expression . In research, SC35 is a vital tool for investigating the intricate coupling between transcription and RNA processing. It is widely used in studies focusing on spliceosome mechanisms, the regulation of alternative splicing, and its functional impact on specific biological pathways, such as cellular stress responses . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

147153-65-9

Molecular Formula

C9H14N2

Synonyms

splicing factor SC35

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Regulation of Alternative Splicing
    • SC35 is involved in the regulation of alternative splicing events, which are critical for generating protein diversity. It binds to exonic splicing enhancers and recruits other splicing factors to facilitate exon inclusion or skipping. For instance, studies have shown that SC35 regulates alternative splicing patterns in T cells during immune responses, particularly after viral infections .
  • Transcriptional Elongation
    • Recent research indicates that SC35 also plays a role in transcriptional elongation by interacting with RNA polymerase II. It has been demonstrated that depletion of SC35 leads to accumulation of RNA polymerase II within gene bodies, suggesting that it aids in overcoming transcriptional pausing . This function highlights the coupling between transcription and splicing processes.
  • Disease Mechanisms
    • Aberrant expression or mutations in SC35 have been linked to various diseases, including cancer and neurodegenerative disorders. For example, misregulation of SC35 can lead to splicing defects associated with muscle pathologies . Understanding these mechanisms can provide insights into potential therapeutic targets.
  • Cellular Localization Studies
    • The study of SC35's localization within cells has revealed its dynamic behavior under different conditions. For instance, fluorescence microscopy has been used to visualize SC35's colocalization with active transcription marks in T cells, indicating its involvement in active gene expression .

Data Tables

Application AreaDescriptionKey Findings
Alternative SplicingRegulation of exon inclusion/exclusionSC35 influences splicing patterns in response to stimuli .
Transcriptional RegulationInteraction with RNA polymerase II during elongationDepletion leads to Pol II accumulation and reduced elongation efficiency .
Disease MechanismsLinks to cancer and muscle pathologiesMutations cause splicing defects impacting muscle function .
Cellular LocalizationVisualization of SC35 dynamics using microscopyColocalizes with active transcription marks; behavior changes upon activation .

Case Studies

  • Case Study 1: Immune Response in T Cells
    In a study examining Jurkat T cells, researchers found that SC35 phosphorylation increased following stimulation with phorbol-myristate acetate and calcium ionophore. This phosphorylation was crucial for SC35's role in regulating alternative splicing during T cell activation .
  • Case Study 2: Muscle Pathology
    Research on myotonic dystrophy revealed that aggregates of PABPN1 sequester pre-mRNA outside nuclear speckles, disrupting normal SC35 function. This mislocalization was linked to altered calcium sensitivity in muscle fibers, underscoring the importance of proper SC35 activity for muscle health .

Chemical Reactions Analysis

2.1. Role in Spliceosome Assembly

SC35 is critical for the initial steps of spliceosome assembly, facilitating interactions between U1 and U2 small nuclear ribonucleoproteins (snRNPs) with pre-mRNA splice sites. Research indicates that SC35 is necessary for ATP-dependent interactions between these snRNPs and both 5' and 3' splice sites, highlighting its role in mediating specific interactions essential for splicing .

2.2. Phosphorylation Dynamics

Phosphorylation is a key regulatory mechanism for SC35 function. The protein is phosphorylated by various kinases, including PKC-θ, which directly phosphorylates SC35 at specific residues within its RS and RRM domains. This post-translational modification enhances SC35's interaction with RNA polymerase II and influences its localization within nuclear speckles .

Phosphorylation Site Effect
RS DomainEnhances protein-protein interactions, localization, and splicing activity
RRM DomainMediates RNA binding specificity; affects alternative splicing patterns

2.3. Interaction with Transcription Machinery

SC35 has been shown to interact with RNA polymerase II (RNAP II), influencing transcriptional elongation. It facilitates the recruitment of P-TEFb (positive transcription elongation factor b), which is crucial for the phosphorylation of the C-terminal domain of RNAP II, thereby promoting productive transcriptional elongation .

3.1. Alternative Splicing Regulation

SC35 not only participates in splicing but also regulates alternative splicing patterns of several genes involved in apoptosis, such as c-FLIP and caspases . E2F1 has been identified as a transcriptional target of SC35, indicating a complex interplay between transcription factors and splicing regulators.

3.2. Cellular Localization Dynamics

Studies have demonstrated that SC35 localization is affected by various cellular conditions, including DNA damage. Under stress conditions induced by DNA-damaging agents or A-type lamin depletion, SC35 levels increase significantly within nuclear speckles . This suggests that SC35 may play a protective role in maintaining spliceosome integrity during cellular stress.

3.3. Interaction with Other Proteins

SC35 interacts with multiple proteins involved in RNA processing and transcription regulation. For instance, it colocalizes with β-catenin during mitosis, indicating potential roles beyond splicing in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Splicing Factors

Structural Differences

SC35 and its closest homolog, ASF/SF2 (SRSF1), share structural features typical of SR proteins but exhibit distinct sequence identities and functional domains:

Feature SC35 (SRSF2) ASF/SF2 (SRSF1) References
Amino Acid Identity 31% identity with ASF/SF2 31% identity with SC35
Protein Length 221 amino acids (~25.6 kDa) 248 amino acids (~27.7 kDa)
RS Domain Shorter RS domain Extended RS domain
Phosphorylation Dependency Highly dependent on phosphorylation for nuclear import and intranuclear mobility Less phosphorylation-dependent

Functional Divergence

Splicing Activity
  • 5' Splice Site Selection: Both SC35 and ASF/SF2 promote proximal 5' splice site usage in competing splice sites. However, SC35’s effects are less pronounced in certain contexts, such as SV40 pre-mRNA, where its overexpression inhibits splicing more robustly than ASF/SF2 .
  • Enhancer Activity : ASF/SF2 binding sites function as potent splicing enhancers, while SC35-binding motifs lack enhancer activity in S100 extracts .
Transcriptional Regulation

Depleting SC35 reduces CTD Ser2 phosphorylation and stalls Pol II within gene bodies .

RNA Binding Specificity

SC35 preferentially binds exonic motifs such as AGAAGA and CAAAG , whereas ASF/SF2 recognizes purine-rich sequences (e.g., GAA repeats) . These differences dictate their roles in alternative splicing events, such as stress-induced splicing of acetylcholinesterase (AChE) pre-mRNA, which is uniquely regulated by SC35 .

Disease Associations

  • Cancer: SC35 dysregulation alters splicing of oncogenes like HMGA2 and RON, promoting tumor progression . ASF/SF2 is more frequently linked to apoptosis and genome stability .
  • Neurodegeneration : SC35 phosphorylation by GSK3β represses TAU exon 10 inclusion, contributing to tauopathies like Alzheimer’s disease .
  • Myelodysplasia : Recurrent SRSF2 mutations (e.g., P95H) are hallmarks of myelodysplastic syndromes, disrupting splice site selection .

Comparative Data Tables

Table 1: Splicing Factor Roles in Model Pre-mRNAs

Pre-mRNA SC35 Effect ASF/SF2 Effect References
Adenovirus E1a Distinct splicing pattern (e.g., 13S isoform suppression) Promotes 12S isoform via proximal 5' splice site
SV40 Early Inhibits splicing; unspliced RNA exported to cytoplasm Weak inhibition; no cytoplasmic accumulation
TAU Represses exon 10 inclusion via GSK3β phosphorylation No direct role reported

Table 2: Interaction Partners and Pathways

Factor Key Partners Pathways
SC35 P-TEFb, Pol II, E2F1, GSK3β Transcriptional elongation, mRNA export, stress response
ASF/SF2 hnRNP A1, TDP-43, Alu elements Apoptosis, genome stability, miRNA processing

Q & A

Q. What is the fundamental role of SC35 in pre-mRNA splicing, and how can its activity be experimentally validated?

SC35 is essential for spliceosome assembly and the first catalytic step of splicing. To validate its activity, researchers can use in vitro splicing assays with S100 extracts (lacking endogenous SR proteins) reconstituted with recombinant SC34. Splicing efficiency is monitored via gel electrophoresis or RT-PCR to detect spliced products . Antibodies like anti-SC35 (e.g., ab11826) are critical for immunofluorescence to localize SC35 in nuclear speckles, though cross-reactivity with SF2/ASF or other spliceosome components must be controlled via knockout/knockdown validation .

Q. How do SC35 and SF2/ASF differ in their molecular functions despite structural similarities?

SC35 and SF2/ASF share an N-terminal RNA recognition motif (RRM) and C-terminal RS domain but are encoded by distinct genes. While both promote proximal 5' and 3' splice site selection in vitro, their in vivo roles diverge due to tissue-specific expression and interactions with antagonistic factors like hnRNP A1. For example, SC35 autoregulates its expression via splicing of its own pre-mRNA, a mechanism not observed for SF2/ASF . Differential activity can be tested using SELEX assays to compare RNA-binding motifs or minigene reporters with competing splice sites .

Q. What experimental models are suitable for studying SC35-dependent splicing regulation?

Drosophila melanogaster is effective for functional studies: RNAi knockdown of SC35 in nociceptors (e.g., using ppk-GAL4;UAS-sc35 RNAi) reveals altered thermal nociception, measured by latency in a hot-plate assay . Mammalian cell lines (HeLa, HEK293) are standard for in vitro splicing assays, while CRISPR/Cas9-mediated SC35 knockout models elucidate its role in alternative splicing of genes like VEGF, where SC35 promotes anti-angiogenic isoforms via E2F1 transcriptional regulation .

Advanced Research Questions

Q. How does SC35 mediate interactions between U1 and U2 snRNPs during spliceosome assembly?

SC35 facilitates ATP-dependent U1 snRNP binding to the 5' splice site and U2 snRNP recruitment to the branch point. Native gel electrophoresis of spliceosome complexes (e.g., A complex formation) in SC35-depleted nuclear extracts shows impaired assembly, which is rescued by recombinant SC35. Crosslinking-immunoprecipitation (CLIP-seq) further identifies SC35’s binding to conserved exonic enhancers in target pre-mRNAs, such as its own transcript .

Q. What mechanisms underlie SC35’s autoregulation, and how do hnRNP H and TDP-43 antagonize this process?

SC35 promotes unproductive splicing of its 3'UTR intron via exonic splicing enhancers (ESEs) in the terminal exon. hnRNP H and TDP-43 compete with SC35 for binding to these ESEs, repressing splice site selection. This can be demonstrated using minigene constructs with mutated ESEs or co-immunoprecipitation (Co-IP) to show competitive RNA-protein interactions. Quantitative RT-PCR of SC35 mRNA isoforms in cells overexpressing hnRNP H confirms reduced autoregulatory splicing .

Q. How do nuclear speckles (SC35 domains) spatially regulate splicing efficiency?

Proximity of transcription sites to SC35-enriched speckles correlates with splicing efficiency. Single-cell imaging (e.g., FISH for nascent RNA combined with SC35 immunostaining) reveals that genes with high transcriptional activity (e.g., VEGF) are preferentially localized near speckles. Live-cell tracking of SC35-GFP fusion proteins shows dynamic recruitment to active transcription sites, which is disrupted by kinase inhibitors altering SR protein phosphorylation .

Q. What are the implications of SC35 antibody cross-reactivity in experimental data interpretation?

Anti-SC35 antibodies (e.g., ab11826) may cross-react with SF2/ASF or other SR proteins due to shared phospho-epitopes. Researchers must validate specificity using SC35 knockout cells or siRNA knockdown, followed by Western blot/ICC. For example, in Figure 5c of , speckle proximity analysis requires confirmation that immunostaining signals reflect SC35 and not cross-reactive proteins .

Q. How does SC35 influence alternative splicing in disease contexts, such as cancer or neurodegeneration?

SC35 dysregulation alters splicing of oncogenes (e.g., MYC) and tumor suppressors. In glioblastoma, SC35 overexpression promotes pro-survival VEGF isoforms, quantified via isoform-specific qPCR. In ALS, TDP-43 aggregates sequester SC35, disrupting splicing of neuronal genes like UNC13A. Patient-derived iPSCs or in vivo models (e.g., zebrafish) can test therapeutic strategies targeting SC35 activity .

Methodological Considerations

  • Antibody Validation : Always pair SC35 antibodies (e.g., SAB’s Rabbit mAb) with knockout controls and functional assays (e.g., splicing rescue) .
  • Single-Cell Analysis : Combine smFISH, CRISPR-based tagging, and high-resolution microscopy to dissect SC35’s spatial roles .
  • Data Contradictions : Resolve discrepancies (e.g., SC35/SF2 functional equivalence in vitro vs. distinct in vivo roles) using tissue-specific knockout models and transcriptome-wide splicing analysis (RNA-seq) .

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